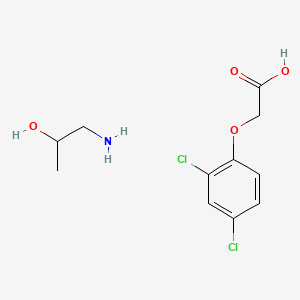
2,4-D isopropanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-D isopropanolamine salt is a useful research compound. Its molecular formula is C11H15Cl2NO4 and its molecular weight is 296.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural Applications
2,4-D isopropanolamine salt is primarily utilized for:
- Weed Control : This compound is effective against broadleaf weeds in various crops including corn, wheat, barley, and rice. It is particularly useful in maintaining the health of turf and lawns by selectively eliminating unwanted vegetation without harming grass species .
- Crop Management : It serves as a plant growth regulator to enhance crop yield and quality. For instance, it can be applied pre-harvest to extend the shelf life of fruits like lemons and navel oranges .
- Aquatic Applications : The compound can be applied to aquatic environments to manage nuisance aquatic plants . Its application in water bodies helps control invasive species while minimizing harm to non-target organisms due to its low bioconcentration factor .
Environmental Management
The use of this compound extends beyond agriculture into environmental management:
- Forestry : It is employed in forest management practices to control competing vegetation around young trees and improve growth rates in reforestation efforts .
- Rights-of-Way Management : The compound is also used in maintaining clear rights-of-way for transportation and utility corridors by controlling unwanted vegetation that could obstruct pathways or power lines .
Case Study 1: Agricultural Efficacy
A study conducted on the use of this compound in corn fields demonstrated a significant reduction in broadleaf weed populations while maintaining crop health. The application rates were optimized to minimize environmental impact while maximizing weed control efficiency.
Case Study 2: Aquatic Plant Management
In a controlled experiment on a lake infested with invasive aquatic plants, the application of this compound resulted in a marked decrease in target species within weeks. The study highlighted the compound's effectiveness at low concentrations and its rapid degradation under aerobic conditions, reducing long-term environmental risks .
Comparative Data Table
| Property | This compound | Other Formulations (e.g., Dimethyl Amine Salt) |
|---|---|---|
| Solubility | High (water-soluble) | Moderate |
| Application Method | Liquid spray | Liquid spray or granular |
| Environmental Persistence | Moderate (15 days) | Variable (depends on formulation) |
| Bioconcentration Factor (BCF) | Low | Varies |
Propriétés
Numéro CAS |
6365-72-6 |
|---|---|
Formule moléculaire |
C11H15Cl2NO4 |
Poids moléculaire |
296.14 g/mol |
Nom IUPAC |
1-aminopropan-2-ol;2-(2,4-dichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H6Cl2O3.C3H9NO/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3(5)2-4/h1-3H,4H2,(H,11,12);3,5H,2,4H2,1H3 |
Clé InChI |
CWZNQUKFVXNMGQ-UHFFFAOYSA-N |
SMILES |
CC(CN)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
SMILES canonique |
CC(CN)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















